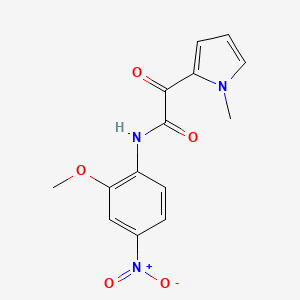

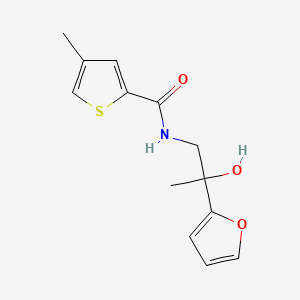

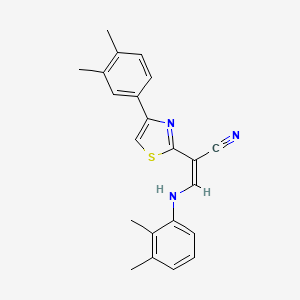

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, commonly referred to as NMN-Pyrrol-2-yl, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyrrolidine family, which includes a variety of compounds with similar chemical structures. NMN-Pyrrol-2-yl has been used in a variety of biological and biochemical studies, including those related to enzyme activity, protein-protein interactions, and drug metabolism. In addition, it has been used to study the effects of various drugs and chemicals on cell cultures and animal models. This compound has the ability to interact with a variety of enzymes, proteins, and other molecules, making it a valuable tool for scientific research.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of 4-substituted 2-pyrrolidinone derivatives. A study demonstrated site- and enantioselective intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides, using a p-nitrophenyl group as the N-substituent. This method efficiently synthesized 4-substituted 2-pyrrolidinone derivatives with high enantiomeric excess (up to 82% ee) (Anada & Hashimoto, 1998).

Green Synthesis Applications

The compound plays a role in green chemistry, specifically in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide. This intermediate, crucial for azo disperse dye production, was efficiently synthesized using a novel Pd/C catalyst in methanol and water. This method notably reduced hydrolyzations of reactant and product, achieving high selectivity (99.3%) (Zhang, 2008).

Diels–Alder Reaction

In the field of organic chemistry, this compound has been involved in abnormal Diels–Alder reactions. A study showed that 5-methoxy-4-(p-nitrophenyl)oxazoles reacted with tetracyanoethylene, resulting in the formation of unusual [3 + 2] cycloadducts through oxazole ring opening. The mechanism was proposed based on solvent effects on the reaction (Ibata et al., 1992).

Antimicrobial and Anti-inflammatory Activities

The compound has been identified in studies focused on antimicrobial and anti-inflammatory activities. Specifically, acetamido pyrrolyl azoles, including derivatives with methoxy and nitro groups, were synthesized and evaluated. Some derivatives showed significant antibacterial and antifungal activities, as well as potential anti-inflammatory effects (Sowmya et al., 2017).

Propiedades

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-16-7-3-4-11(16)13(18)14(19)15-10-6-5-9(17(20)21)8-12(10)22-2/h3-8H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGJLTZNBONMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)